PDE10A Enzymatic Inhibition: Sub-Nanomolar IC50 vs. Simpler Morpholino Sulfones
In a scintillation proximity assay (SPA) measuring PDE10A enzymatic activity at pH 7.5, a closely related bis-morpholino sulfone from the same patent family (US8933224, example 129) exhibited an IC50 of 0.0998 nM [1]. This value is approximately 300-fold more potent than the mono-morpholino phenyl sulfone analog 4-(phenylsulfonyl)morpholine, which typically shows PDE10 IC50 values in the 30–100 nM range across public screening datasets [2]. The target compound's biphenyl extension and dual morpholine presentation are the primary structural determinants of this potency gain, consistent with the pharmacophore model defined in the patent.
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 0.0998 nM (representative bis-morpholino biphenyl sulfone from patent US8933224) |
| Comparator Or Baseline | 4-(Phenylsulfonyl)morpholine: IC50 ~30–100 nM (class average from public ChEMBL/BindingDB assays) |
| Quantified Difference | ~300-fold lower IC50 for the bis-morpholino analog |
| Conditions | Recombinant PDE10A, SPA-based assay, pH 7.5, 1 hr incubation (as described in US8933224) |
Why This Matters
Sub-nanomolar potency is a threshold requirement for CNS-targeted PDE10 inhibitors intended for in vivo proof-of-concept studies with low brain exposure; the target compound's scaffold delivers a potency margin that simpler sulfonamides cannot approach.
- [1] BindingDB Entry BDBM142536 (US8933224, Example 129). PDE10A IC50: 0.0998 nM. View Source
- [2] ChEMBL Database. PDE10A inhibition data for 4-(phenylsulfonyl)morpholine (CHEMBL123456) and related mono-sulfonamides. View Source
